molecular formula C19H25FN2O3 B15364080 1,1-Dimethylethyl 4-[(6-fluoro-1,3-dihydro-1-oxo-2H-isoindol-2-yl)methyl]-1-piperidinecarboxylate CAS No. 359629-34-8

1,1-Dimethylethyl 4-[(6-fluoro-1,3-dihydro-1-oxo-2H-isoindol-2-yl)methyl]-1-piperidinecarboxylate

Cat. No.: B15364080
CAS No.: 359629-34-8
M. Wt: 348.4 g/mol
InChI Key: UJBOZVOUNWRBRI-UHFFFAOYSA-N
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Description

tert-Butyl 4-((6-fluoro-1-oxoisoindolin-2-yl)methyl)piperidine-1-carboxylate: is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl ester and a fluorinated isoindolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((6-fluoro-1-oxoisoindolin-2-yl)methyl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Isoindolinone Moiety: The isoindolinone core can be synthesized through a cyclization reaction involving an ortho-substituted benzamide and a suitable electrophile.

    Fluorination: Introduction of the fluorine atom is often achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Piperidine Ring Formation: The piperidine ring is constructed via a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.

    Esterification: The final step involves the esterification of the piperidine nitrogen with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the isoindolinone moiety can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom in the isoindolinone ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of piperidine N-oxide derivatives.

    Reduction: Conversion to the corresponding alcohol or amine.

    Substitution: Introduction of various functional groups at the fluorinated position.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 4-((6-fluoro-1-oxoisoindolin-2-yl)methyl)piperidine-1-carboxylate serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of heterocyclic compounds.

Biology and Medicine

This compound is explored for its potential pharmacological properties. The isoindolinone moiety is known for its biological activity, including anti-inflammatory and anticancer effects. The fluorine atom enhances metabolic stability and bioavailability, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The biological activity of tert-butyl 4-((6-fluoro-1-oxoisoindolin-2-yl)methyl)piperidine-1-carboxylate is primarily attributed to its interaction with specific molecular targets. The isoindolinone moiety can inhibit enzymes or receptors involved in disease pathways. The fluorine atom enhances binding affinity and selectivity by forming strong interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-oxopiperidine-1-carboxylate
  • tert-Butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate

Uniqueness

Compared to similar compounds, tert-butyl 4-((6-fluoro-1-oxoisoindolin-2-yl)methyl)piperidine-1-carboxylate stands out due to the presence of the fluorinated isoindolinone moiety. This fluorine substitution not only enhances the compound’s metabolic stability but also improves its pharmacokinetic properties, making it a more attractive candidate for drug development.

Properties

CAS No.

359629-34-8

Molecular Formula

C19H25FN2O3

Molecular Weight

348.4 g/mol

IUPAC Name

tert-butyl 4-[(5-fluoro-3-oxo-1H-isoindol-2-yl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C19H25FN2O3/c1-19(2,3)25-18(24)21-8-6-13(7-9-21)11-22-12-14-4-5-15(20)10-16(14)17(22)23/h4-5,10,13H,6-9,11-12H2,1-3H3

InChI Key

UJBOZVOUNWRBRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2CC3=C(C2=O)C=C(C=C3)F

Origin of Product

United States

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